L-706000 free base

Description

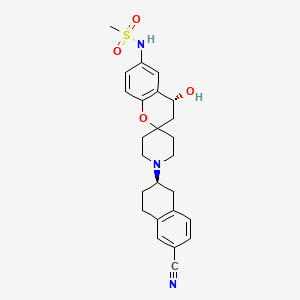

Structure

3D Structure

Propriétés

Numéro CAS |

150481-98-4 |

|---|---|

Formule moléculaire |

C25H29N3O4S |

Poids moléculaire |

467.6 g/mol |

Nom IUPAC |

N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide |

InChI |

InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m1/s1 |

Clé InChI |

NIYGLRKUBPNXQS-FYYLOGMGSA-N |

SMILES isomérique |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@@H]2O |

SMILES canonique |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

L 706000; L706000; L706000; MK 499; MK499; MK499. |

Origine du produit |

United States |

Foundational & Exploratory

L-706000 Free Base: A Technical Guide for Researchers

An In-depth Examination of a Potent hERG Potassium Channel Blocker

This technical guide provides a comprehensive overview of L-706000 free base (also known as MK-499), a potent and specific inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Intended for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its role within the context of cardiac electrophysiology.

Core Compound Properties and Mechanism of Action

L-706000 is a methanesulfonanilide derivative classified as a Class III antiarrhythmic agent.[1][2] Its primary pharmacological effect is the potent and specific blockade of the hERG potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiac myocytes.[1][2] The IKr current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting this channel, L-706000 delays repolarization, thereby prolonging the action potential duration and the effective refractory period of cardiac muscle cells. This mechanism is the hallmark of Class III antiarrhythmic drugs and is the basis for their use in studying and potentially treating certain types of cardiac arrhythmias, such as malignant ventricular tachyarrhythmias.[1][3]

Notably, the blocking action of L-706000 on the hERG channel is state-dependent, showing a preferential interaction with the open state of the channel. This results in a use-dependent or frequency-dependent blockade, where the inhibitory effect is more pronounced at higher frequencies of channel activation.

Quantitative Pharmacological Data

The inhibitory potency of L-706000 on the hERG channel has been quantified using various electrophysiological and biochemical assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Cell System | Reference |

| IC50 | 32 nM | Electrophysiology | Not Specified | [1][2] |

| IC50 | 123 ± 12 nM | Two-Microelectrode Voltage Clamp | Xenopus oocytes expressing hERG | |

| Ki | Not explicitly reported, but can be determined via radioligand binding assays | Radioligand Binding Assay | Membranes from cells expressing hERG | [4] |

Note: The Ki (inhibitory constant) is a measure of binding affinity and can be determined from the IC50 value obtained in a competitive radioligand binding assay using the Cheng-Prusoff equation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of L-706000 with the hERG channel.

Electrophysiological Determination of IC50 (Two-Microelectrode Voltage Clamp)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of L-706000 on hERG channels expressed in Xenopus laevis oocytes using the two-microelectrode voltage clamp (TEVC) technique.

a) Oocyte Preparation:

-

Harvest Stage V-VI oocytes from an anesthetized female Xenopus laevis.

-

Treat the oocytes with collagenase to defolliculate.

-

Inject the oocytes with cRNA encoding the human hERG channel.

-

Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution to allow for channel expression.

b) Electrophysiological Recording:

-

Place a hERG-expressing oocyte in a recording chamber continuously perfused with a bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping. One electrode measures the membrane potential, and the other injects current.

-

Hold the oocyte membrane potential at a holding potential of -80 mV.

-

To elicit hERG currents, apply depolarizing voltage steps. A typical protocol involves a step to a positive potential (e.g., +20 mV) for a duration sufficient to open the channels (e.g., 1-2 seconds), followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.

-

To assess use-dependent block, apply repetitive depolarizing pulses at a defined frequency (e.g., 0.1 Hz).

c) IC50 Determination:

-

Record baseline hERG currents in the absence of the compound.

-

Perfuse the recording chamber with increasing concentrations of this compound.

-

At each concentration, allow the drug effect to reach a steady state before recording the inhibited hERG current.

-

Measure the amplitude of the tail current at each concentration.

-

Plot the percentage of current inhibition against the logarithm of the L-706000 concentration.

-

Fit the resulting concentration-response curve with a sigmoidal dose-response equation to determine the IC50 value.

Determination of Ki (Radioligand Binding Assay)

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of L-706000 for the hERG channel.

a) Membrane Preparation:

-

Culture a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

b) Binding Assay:

-

In a multi-well plate, combine the hERG-containing cell membranes, a fixed concentration of a suitable radioligand that binds to the hERG channel (e.g., [3H]-dofetilide or [3H]-astemizole), and a range of concentrations of this compound.

-

Define total binding wells (membranes + radioligand) and non-specific binding wells (membranes + radioligand + a high concentration of a known hERG blocker to saturate the specific binding sites).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c) Ki Calculation:

-

Calculate the specific binding at each concentration of L-706000 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-706000 concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the hERG channel.

Visualizations

Signaling Pathway: Cardiac Action Potential and the Role of IKr

Caption: Cardiac action potential phases and the inhibitory effect of L-706000 on the IKr current.

Experimental Workflow: IC50 Determination via Electrophysiology

Caption: Workflow for determining the IC50 of L-706000 on hERG channels.

Pharmacokinetics and Metabolism

Studies in rats and dogs have shown that the disposition of L-706000 (MK-499) involves both urinary and fecal excretion. In rats, a significant portion of the compound undergoes metabolism, with metabolites formed through N-dealkylation and scission of the benzopyran ring. In contrast, in dogs, a larger proportion of the parent compound is excreted unchanged or as a glucuronide conjugate. The bioavailability of MK-499 was found to be high in dogs but lower in rats, likely due to more extensive first-pass metabolism in the latter.

Chemical Synthesis

A plausible synthetic route for this compound can be inferred from the synthesis of structurally related compounds. A likely approach would involve the coupling of a suitably protected and activated piperazine (B1678402) derivative with a substituted benzopyran moiety. The final steps would involve deprotection and the introduction of the methanesulfonamide (B31651) group. The synthesis would require careful control of stereochemistry to obtain the desired enantiomer.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human or veterinary use. All experiments should be conducted in accordance with appropriate laboratory safety guidelines and regulations.

References

L-706000 Free Base: A Technical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-706000, also known as MK-499, is a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Classified as a Class III antiarrhythmic agent, its primary mechanism of action involves the inhibition of the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential duration. This technical guide provides a comprehensive overview of the pharmacology of L-706000 free base, including its binding affinity, mechanism of action, and data from in vitro and in vivo studies. Detailed experimental methodologies and signaling pathway visualizations are presented to support further research and drug development efforts in the field of cardiac electrophysiology.

Core Pharmacology

L-706000 (MK-499) is a methanesulfonanilide derivative that exhibits high affinity for the hERG potassium channel.[1] This channel is critical for the repolarization phase of the cardiac action potential. By blocking the IKr current, L-706000 prolongs the action potential duration and the effective refractory period in cardiac myocytes, which are hallmark characteristics of a Class III antiarrhythmic agent. Its primary therapeutic potential lies in the management of malignant ventricular tachyarrhythmias.[1][2]

Mechanism of Action

L-706000 is an open-channel blocker of the hERG potassium channel.[3] This means it preferentially binds to the channel when it is in its open conformation. The binding site for L-706000 is located within the inner vestibule of the channel's pore, behind the activation gate. Key amino acid residues within the S6 domain, particularly Y652 and F656, have been identified as critical for the high-affinity binding of L-706000.[4]

A significant characteristic of L-706000's interaction with the hERG channel is the phenomenon of "trapping."[5] Once bound to the open channel, the drug can become trapped within the pore as the channel deactivates and closes. This trapping mechanism contributes to its potency and use-dependent effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for L-706000 (MK-499) from various in vitro and in vivo studies.

Table 1: In Vitro Potency of L-706000 (MK-499)

| Target | Cell Line | Assay Type | Parameter | Value | Reference |

| hERG K+ Channel | Xenopus oocytes | Two-microelectrode voltage clamp | IC50 | 123 ± 12 nM | [3] |

| hERG K+ Channel | HEK-293 cells | Whole-cell patch clamp | IC50 | 21 nM | [6] |

| Canine ERG K+ Channel | HEK-293 cells | Whole-cell patch clamp | IC50 | 15 nM | [6] |

| Canine ERG K+ Channel | HEK-293 cells | [35S]MK-499 binding displacement | IC50 | 0.6 nM | [6] |

| hERG K+ Channel | N/A | N/A | IC50 | 32 nM | [1] |

Table 2: In Vivo Pharmacokinetics of L-706000 (MK-499)

| Species | Dose | Bioavailability | Primary Route of Excretion | Reference |

| Rat | 6.25 mg/kg (oral) | 17% | Feces (78 ± 7%) | [2] |

| Dog | 1 mg/kg (oral) | 100% | Feces (76 ± 3%) | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

This protocol is designed to measure hERG potassium currents in a heterologous expression system (e.g., HEK-293 cells) and to determine the inhibitory concentration (IC50) of L-706000.

Methodology:

-

Cell Culture: HEK-293 cells stably expressing the hERG channel are cultured under standard conditions.

-

Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 36°C).

-

The external solution contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

The internal pipette solution contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To elicit hERG currents, a depolarizing pulse to a potential between 0 mV and +20 mV is applied for 1-2 seconds.

-

This is followed by a repolarizing step to a potential of -50 mV to -60 mV to record the characteristic large tail current, which is used to quantify the current amplitude.

-

-

Drug Application:

-

L-706000 is prepared in a stock solution and diluted to the desired concentrations in the external solution.

-

The drug is applied to the cells via a perfusion system.

-

-

Data Analysis:

-

The peak tail current amplitude is measured before and after drug application.

-

The percentage of current inhibition is calculated for each concentration.

-

The IC50 value is determined by fitting the concentration-response data to the Hill equation.

-

Radioligand Binding Assay for Canine ERG Channel

This assay is used to determine the binding affinity of L-706000 to the canine ERG (cERG) channel.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK-293 cells stably expressing the cERG channel.

-

Binding Reaction:

-

Cell membranes are incubated with a fixed concentration of radiolabeled [35S]MK-499.

-

Increasing concentrations of unlabeled L-706000 are added to compete for binding.

-

-

Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis:

-

The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.

-

The IC50 value (the concentration of L-706000 that inhibits 50% of the specific binding of the radioligand) is determined from the competition binding curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of L-706000 and a typical experimental workflow.

References

- 1. Differential efficacy of the class III agent MK-499 against programmed stimulation-induced and ischemic-induced ventricular arrhythmias in a canine model of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of MK-499, a class III antiarrhythmic agent, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Core Structure and Activity of L-706,000 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706,000, also known by its code name MK-499, is a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[1][2] This channel is critical for cardiac repolarization, and its blockade can lead to a prolongation of the QT interval, a phenomenon associated with an increased risk of potentially fatal cardiac arrhythmias.[3] Consequently, L-706,000 serves as a crucial research tool for studying the pharmacology and toxicology of the hERG channel, and understanding its interactions is paramount for the development of safer pharmaceuticals. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of L-706,000 free base, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Physicochemical Properties

The definitive chemical structure of L-706,000 free base is represented by the following IUPAC name, molecular formula, and structural identifiers.

-

IUPAC Name: N-(1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxy-1,2'-spiro[chromane-2,4'-piperidin]-6-yl)methanesulfonamide

-

Molecular Formula: C₂₅H₂₉N₃O₄S[5]

-

Molecular Weight: 467.58 g/mol [5]

-

SMILES: CS(=O)(=O)Nc1ccc2c(c1)--INVALID-LINK--CC3(CCN(CC3)[C@H]4CCc5cc(C#N)ccc5C4)O2[5]

-

InChI: InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m1/s1[5]

A two-dimensional representation of the L-706,000 free base structure is provided below:

Physicochemical Data

A summary of the key physicochemical and pharmacological properties of L-706,000 free base is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IC₅₀ (hERG) | 32 nM | [1][2] |

| IC₅₀ (canine ERG) | 15 nM | [6] |

| IC₅₀ (human ERG) | 21 nM | [6] |

| pKa (piperidine) | 7.86 | [4] |

| pKa (methanesulfonamide) | 9.52 | [4] |

Biological Activity and Mechanism of Action

L-706,000 is a high-affinity antagonist of the hERG potassium channel. Its primary mechanism of action involves the direct blockade of the ion channel pore, thereby inhibiting the outward flow of potassium ions that is essential for the repolarization phase of the cardiac action potential.

Signaling Pathway: Interaction with the hERG Channel

L-706,000 binds to a specific site within the inner vestibule of the hERG channel pore. This binding is not a simple occlusion but rather a complex interaction with several key amino acid residues. Studies have identified that L-706,000 interacts with residues in both the pore helix and the S6 transmembrane domain of the hERG channel protein.[7] The key interacting residues are Threonine 623 (T623), Valine 625 (V625), Glycine 648 (G648), Tyrosine 652 (Y652), and Phenylalanine 656 (F656).[7] The interaction with these residues, particularly the aromatic residues Y652 and F656 which are unique to the eag/erg family of potassium channels, is thought to be responsible for the high affinity and specificity of L-706,000 for the hERG channel.[7]

The following diagram illustrates the binding of L-706,000 to the hERG channel and the subsequent inhibition of potassium ion flux.

Caption: Binding of L-706,000 to the hERG channel pore, blocking K+ efflux.

Experimental Protocols

The primary method for characterizing the activity of hERG channel blockers like L-706,000 is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in living cells.

Whole-Cell Patch-Clamp Protocol for L-706,000 Activity

This protocol is designed for assessing the inhibitory effect of L-706,000 on hERG channels heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

I. Cell Preparation:

-

Culture mammalian cells stably expressing the hERG channel in appropriate media and conditions.

-

Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

II. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 4 K-ATP, 5 EGTA. Adjust pH to 7.3 with KOH.

-

L-706,000 Stock Solution: Prepare a 10 mM stock solution of L-706,000 free base in DMSO. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of L-706,000 in the external solution to achieve the desired final concentrations for testing.

III. Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) between the patch pipette and a single, isolated cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current.

-

Record baseline hERG currents in the external solution until a stable recording is achieved.

-

Perfuse the recording chamber with the working solutions of L-706,000 at various concentrations.

-

Record the hERG currents at each concentration until a steady-state block is achieved.

-

Wash out the compound with the external solution to assess the reversibility of the block.

IV. Data Analysis:

-

Measure the peak amplitude of the hERG tail current at -50 mV.

-

Normalize the current amplitude in the presence of L-706,000 to the baseline current.

-

Plot the percentage of current inhibition as a function of the L-706,000 concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

The following diagram outlines the typical workflow for a whole-cell patch-clamp experiment to determine the IC₅₀ of L-706,000.

Caption: Workflow for determining the IC50 of L-706,000 using patch clamp.

Conclusion

L-706,000 free base is a well-characterized and potent hERG channel blocker that serves as an indispensable tool in cardiovascular research and drug safety assessment. Its high affinity and specific binding to key residues within the channel pore make it a valuable probe for understanding the molecular mechanisms of hERG channel function and drug-induced cardiotoxicity. The detailed structural information, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this important compound.

References

- 1. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 2. L-706000 free base | TargetMol [targetmol.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analogs of MK-499 are differentially affected by a mutation in the S6 domain of the hERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. A structural basis for drug-induced long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Developmental Journey of L-706000 (MK-499): A Technical Overview

An In-depth Exploration of a Potent hERG Channel Blocker Investigated for Cardiac Arrhythmias

Abstract

L-706000, also known as MK-499, is a potent and selective Class III antiarrhythmic agent synthesized and investigated by Merck Research Laboratories. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of L-706000 free base. It details the compound's mechanism of action as a high-affinity blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of the cardiac action potential. This document summarizes key quantitative data, outlines experimental protocols used in its characterization, and presents signaling pathway and workflow diagrams to elucidate its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context and scientific underpinnings of a significant compound in the study of cardiac electrophysiology and antiarrhythmic drug design.

Introduction: The Quest for a Novel Class III Antiarrhythmic Agent

The development of L-706000 (MK-499) emerged from the intensive search for novel Class III antiarrhythmic drugs. These agents are characterized by their ability to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP) without significantly affecting cardiac conduction velocity. This mechanism was considered a promising approach for the management of re-entrant arrhythmias, a common cause of life-threatening ventricular tachyarrhythmias.

L-706000 was identified by researchers at Merck Research Laboratories as a potent methanesulfonanilide derivative with a high affinity and specificity for the rapidly activating component of the delayed rectifier potassium current (IKr).[1] This current, crucial for the repolarization of the cardiac action potential, is conducted by the protein channel encoded by the hERG gene. The selective blockade of the hERG channel is the primary mechanism through which L-706000 exerts its antiarrhythmic effects.

Discovery and History

While specific details regarding the exact timeline and individual scientists leading the initial discovery of L-706000 at Merck Research Laboratories are not extensively documented in publicly available literature, its development as an investigational class III antiarrhythmic agent for the treatment of malignant ventricular tachyarrhythmias is well-established.[1] The compound, systematically named (+)-N-[1'-(6-cyano-1,2,3,4-tetrahydro-2(R)-naphthalenyl)-3,4-dihydro-4(R)-hydroxyspiro[2H-1-benzopyran-2,4'-piperidin]-6-yl]methanesulfonamide, was a key focus of preclinical research aimed at understanding the molecular pharmacology of hERG channel blockade. Despite promising preclinical data, there is no public record of L-706000 (MK-499) advancing into extensive clinical trials, and information regarding the reasons for the apparent discontinuation of its development is not available.

Mechanism of Action: A Potent and Specific hERG Channel Blocker

L-706000 functions as a highly potent and selective blocker of the hERG (Kv11.1) potassium channel. This channel is responsible for conducting the IKr current, a critical outward potassium current that contributes to the repolarization phase (Phase 3) of the cardiac action potential. By blocking this channel, L-706000 delays repolarization, thereby prolonging the action potential duration and the effective refractory period of cardiac myocytes.

Molecular Interaction with the hERG Channel

Studies have elucidated the molecular basis of L-706000's high-affinity binding to the hERG channel. The binding site is located within the inner vestibule of the channel's pore. Specific amino acid residues within the S6 transmembrane domain and the pore helix are crucial for this interaction. Key residues identified through mutagenesis studies include Threonine 623 (T623), Valine 625 (V625), Glycine 648 (G648), Tyrosine 652 (Y652), and Phenylalanine 656 (F656).

L-706000 is an "open-channel blocker," meaning it preferentially binds to the channel when it is in the open conformation. Furthermore, it exhibits a "trapping" mechanism, where the drug molecule becomes trapped within the channel's inner cavity upon channel closure (deactivation), leading to a very slow rate of dissociation and a cumulative effect with repetitive channel opening.[2]

Figure 1. Mechanism of action of L-706000 (MK-499) on the hERG potassium channel.

Quantitative Data

The following tables summarize the key quantitative data reported for L-706000 (MK-499) from preclinical studies.

Table 1: In Vitro Potency

| Parameter | Value | Cell Line | Method | Reference |

| IC50 | 32 nM | Xenopus oocytes expressing hERG | Electrophysiology | [2] |

Table 2: Preclinical Pharmacokinetics in Animal Models [1]

| Species | Route | Dose | Bioavailability | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) | Biliary Excretion (0-24h, % of dose) |

| Rat | IV | 0.5 mg/kg | - | 21 ± 3 | 68 ± 6 | - |

| Oral | 6.25 mg/kg | 17% | 10 ± 2 | 78 ± 7 | 39 ± 5 (³H), 41 ± 18 (¹⁴C) | |

| Dog | IV | 0.1 mg/kg | - | 16 ± 3 | 75 ± 4 | - |

| Oral | 1 mg/kg | 100% | 12 ± 2 | 76 ± 3 | 34 (³H) |

Table 3: In Vivo Efficacy in a Canine Model of Myocardial Infarction

| Dose (µg/kg, IV) | Protection against PVS-induced Ventricular Tachycardia | Incidence of Lethal Ischemic Arrhythmias |

| 1.0 | 45% (5/11) | 64% (7/11) |

| 3.0 | 75% (9/12) | 50% (6/12) |

| 10.0 | 91% (10/11) | 36% (4/11) |

| Vehicle | - | 85% (34/40) |

| PVS: Programmed Ventricular Stimulation |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

The primary method for characterizing the inhibitory effect of L-706000 on the hERG channel is the whole-cell patch-clamp technique.

-

Cell Preparation: Human embryonic kidney (HEK293) cells or Xenopus oocytes are stably or transiently transfected with the hERG cDNA to express the hERG potassium channels.

-

Electrophysiological Recording:

-

Cells are placed in a recording chamber and superfused with an external solution.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the ionic currents across the entire cell membrane.

-

-

Voltage-Clamp Protocol:

-

The membrane potential is held at a negative holding potential (e.g., -80 mV) where the hERG channels are predominantly in the closed state.

-

Depolarizing voltage steps are applied to activate and then inactivate the channels.

-

A subsequent repolarizing step to a negative potential (e.g., -50 mV) elicits a large outward "tail" current as the channels recover from inactivation and transition to the open state before closing.

-

The peak amplitude of this tail current is measured as an indicator of the hERG channel activity.

-

-

Compound Application and Data Analysis:

-

L-706000 is applied to the external solution at various concentrations.

-

The percentage of inhibition of the hERG tail current is calculated for each concentration.

-

The concentration-response data are fitted to the Hill equation to determine the IC50 value.

-

Figure 2. Workflow for determining hERG channel inhibition by L-706000.

In Vivo Electrophysiology in a Canine Model

-

Animal Model: Anesthetized dogs with a healed anterior myocardial infarction are used to create a substrate for re-entrant ventricular arrhythmias.

-

Surgical Preparation: Catheters are placed in the heart for programmed electrical stimulation (PES) and recording of intracardiac electrograms. An occluder is placed around a coronary artery to induce ischemia.

-

Programmed Electrical Stimulation (PES): A series of electrical stimuli with decreasing coupling intervals are delivered to the ventricle to induce ventricular tachycardia.

-

Ischemia Induction: The coronary artery is occluded to induce myocardial ischemia, which can trigger lethal ventricular arrhythmias.

-

Drug Administration: L-706000 is administered intravenously at different doses.

-

Data Collection and Analysis: The efficacy of L-706000 is assessed by its ability to prevent the induction of ventricular tachycardia by PES and to reduce the incidence of lethal arrhythmias during ischemia. Electrophysiological parameters such as the QT interval and ventricular refractoriness are also measured.

Conclusion

L-706000 (MK-499) represents a significant milestone in the exploration of Class III antiarrhythmic agents. Its high potency and selectivity for the hERG potassium channel provided a valuable pharmacological tool for dissecting the role of IKr in cardiac repolarization and arrhythmogenesis. The detailed understanding of its interaction with the hERG channel at a molecular level has contributed to the broader knowledge base of drug-ion channel interactions and has informed the development of safer pharmaceuticals by enabling early screening for hERG liability. While L-706000 itself did not proceed to become a marketed drug, the extensive preclinical research conducted with this compound has had a lasting impact on the fields of cardiac electrophysiology and drug safety assessment. The data and experimental methodologies associated with its development continue to be relevant for scientists and researchers in the ongoing quest for safer and more effective treatments for cardiac arrhythmias.

References

General Principles of Drug-Induced Long QT Syndrome

An in-depth search for scientific literature and data regarding "L-706000 free base" for the study of Long QT Syndrome (LQTS) did not yield specific information on this compound. Extensive queries across multiple scientific databases and search engines failed to identify any published research detailing its mechanism of action, effects on cardiac ion channels, or its use in experimental protocols related to LQTS.

The lack of available data prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams. It is possible that "this compound" may be an internal compound designation not yet in the public domain, a less common chemical name, or an incorrect identifier.

For researchers, scientists, and drug development professionals interested in the study of drug-induced LQTS, the general principles and methodologies remain crucial. Below is a generalized overview of the core concepts and experimental approaches typically employed in this field of research.

Long QT Syndrome is a cardiac disorder characterized by a prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP). Drug-induced LQTS is a common form of acquired LQTS, often resulting from the unintended blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization.

Key Ion Channels in Cardiac Repolarization

Several ion channels are involved in the cardiac action potential. The primary target for drugs that cause LQTS is the rapid delayed rectifier potassium current (IKr), conducted by the hERG channel. However, effects on other channels can also contribute to or mitigate the risk of arrhythmia.

Table 1: Key Cardiac Ion Channels in Drug-Induced LQTS

| Ion Channel | Current | Role in Action Potential | Common Effect of QT-Prolonging Drugs |

| hERG (KCNH2) | IKr | Repolarization (Phase 3) | Blockade |

| KCNQ1/KCNE1 | IKs | Repolarization (Phase 3) | Blockade (less common) |

| SCN5A | INa | Depolarization (Phase 0) | Late current enhancement or blockade |

| CACNA1C | ICa,L | Plateau (Phase 2) | Blockade or enhancement |

Experimental Protocols for Assessing Proarrhythmic Risk

A comprehensive assessment of a compound's potential to cause LQTS involves a tiered approach, from in vitro channel screening to in vivo and clinical studies.

In Vitro hERG Assay

This is a primary screening assay to determine if a compound blocks the hERG channel.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel are commonly used.

-

Method: Whole-cell patch-clamp electrophysiology is the gold standard. Automated patch-clamp systems are often used for higher throughput.

-

Protocol:

-

Cells are cultured to an appropriate confluency.

-

Individual cells are patched with a microelectrode.

-

A specific voltage protocol is applied to elicit IKr. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

-

The baseline current is recorded.

-

The compound of interest is perfused at various concentrations.

-

The effect of the compound on the IKr tail current is measured.

-

Data is used to generate a concentration-response curve and calculate the IC50 value (the concentration at which 50% of the current is inhibited).

-

In Vitro Cardiac Action Potential Studies

These studies assess the effect of a compound on the overall action potential morphology in isolated cardiac preparations.

-

Preparation: Purkinje fibers, ventricular papillary muscles, or isolated cardiomyocytes from animal models (e.g., guinea pig, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Method: Sharp microelectrode or patch-clamp recording.

-

Protocol:

-

The cardiac preparation is placed in a tissue bath and superfused with oxygenated Tyrode's solution at a physiological temperature.

-

The preparation is stimulated at a constant frequency (e.g., 1 Hz).

-

A stable baseline action potential is recorded.

-

The compound is added to the superfusate at increasing concentrations.

-

Changes in action potential parameters are measured, primarily the Action Potential Duration at 90% repolarization (APD90).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general logic of LQTS and the typical workflow for its investigation.

Caption: Signaling pathway from hERG channel blockade to Long QT Syndrome.

Caption: Experimental workflow for assessing proarrhythmic risk of a compound.

Should "this compound" be an alternative name for a known compound, providing a more common chemical name, CAS number, or a reference to a publication would allow for a more targeted and successful literature search to generate the detailed technical guide as originally requested.

L-706000 Free Base: A Technical Guide to its Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706000 free base, also known as MK-499, is a potent pharmaceutical compound primarily investigated for its activity as a Class III antiarrhythmic agent. Its principal mechanism of action involves the selective blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, a critical component in the repolarization of the cardiac action potential. This technical guide provides an in-depth analysis of the target specificity of L-706000, focusing on its primary target, and outlines the experimental methodologies used for its characterization. While comprehensive public data on its broader selectivity profile is limited, this document also details the standard industry practices for assessing off-target effects.

Core Target: hERG Potassium Channel

The primary molecular target of L-706000 is the hERG (KCNH2) voltage-gated potassium channel. Blockade of this channel leads to a prolongation of the cardiac action potential duration, the defining characteristic of Class III antiarrhythmic drugs. This effect is intended to terminate and prevent re-entrant arrhythmias.

Quantitative Data

The inhibitory potency of L-706000 on the hERG channel has been quantified through electrophysiological studies.

| Compound | Target | IC50 | Assay Type | Cell Line |

| L-706000 (MK-499) free base | hERG Channel | 32 nM[1][2] | Electrophysiology (Patch Clamp) | Not explicitly stated, but typically HEK293 or CHO cells expressing hERG |

Target Specificity Profile

Standard industry practice involves utilizing safety pharmacology panels, such as those offered by companies like Eurofins Discovery (formerly CEREP), to assess for unintended activities. These panels typically include a broad range of targets relevant to physiological functions and known drug side effects. While specific data for L-706000 is not public, a typical safety panel would assess its binding affinity or functional activity against targets such as:

-

Other Ion Channels: Sodium channels (e.g., Nav1.5), calcium channels (e.g., Cav1.2), and other potassium channels.

-

G-Protein Coupled Receptors (GPCRs): Adrenergic, muscarinic, dopaminergic, serotonergic, and histaminergic receptors.

-

Kinases: A broad panel of kinases to assess potential for interference with signaling pathways.

-

Enzymes and Transporters: Various enzymes (e.g., COX, PDE) and transporters (e.g., DAT, SERT, NET).

Without such data, a definitive statement on the broader selectivity of L-706000 cannot be made. However, its potent and specific action on the hERG channel has been the focus of its pharmacological characterization.

Signaling Pathway

L-706000 directly interacts with the hERG potassium channel, which plays a crucial role in the repolarization phase of the cardiac action potential in ventricular myocytes.

Experimental Protocols

The determination of the inhibitory activity of L-706000 on the hERG channel is primarily achieved through the whole-cell patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the interaction of a compound with an ion channel.

Objective: To measure the inhibitory effect of L-706000 on the hERG potassium current.

Cell Line: A mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably transfected with the human hERG gene.

Methodology:

-

Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated into a single-cell suspension.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip diameter of approximately 1-2 µm. The pipette is filled with an intracellular solution containing a potassium salt (e.g., KCl or K-gluconate) and buffered to a physiological pH.

-

Gigaseal Formation: Under a microscope, the micropipette is brought into contact with a single cell. Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction or a voltage transient is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp Protocol: The cell membrane potential is controlled by a voltage-clamp amplifier. To elicit hERG currents, a specific voltage protocol is applied. A typical protocol involves:

-

Holding the membrane potential at a negative value (e.g., -80 mV) to keep the channels in a closed state.

-

A depolarizing step to a positive potential (e.g., +20 mV) to activate and then inactivate the hERG channels.

-

A repolarizing step back to a negative potential (e.g., -50 mV) to allow the channels to recover from inactivation and transiently open, which generates a characteristic "tail current."

-

-

Compound Application: The cell is perfused with an extracellular solution containing a vehicle control (e.g., DMSO). Once a stable baseline hERG current is recorded, the solution is switched to one containing a known concentration of L-706000. This is typically done in a cumulative manner with increasing concentrations.

-

Data Acquisition and Analysis: The hERG tail current amplitude is measured before and after the application of L-706000. The percentage of current inhibition is calculated for each concentration. The data are then fitted to a concentration-response curve to determine the IC50 value.

Conclusion

This compound is a potent and well-characterized blocker of the hERG potassium channel, with an IC50 in the low nanomolar range. This activity is consistent with its classification as a Class III antiarrhythmic agent. While its primary target has been clearly identified, a comprehensive public profile of its activity against a broader range of molecular targets is not available. The experimental protocols for characterizing hERG channel inhibition, particularly the whole-cell patch-clamp technique, are well-established and provide a robust method for quantifying the potency of compounds like L-706000. For a complete understanding of its safety and potential off-target effects, further assessment using broad pharmacology screening panels would be necessary.

References

Methodological & Application

Application Notes and Protocols for L-706000 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706000, also known as MK-499, is a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] As a class III antiarrhythmic agent, it is a critical tool for studying cardiac electrophysiology, particularly the mechanisms of ventricular tachyarrhythmias and the potential for drug-induced QT prolongation.[3] These application notes provide detailed experimental protocols for the use of L-706000 free base in both in vitro and in vivo research settings.

Physicochemical Properties and Storage

| Property | Value |

| Synonyms | MK-499 |

| Molecular Formula | C₂₈H₃₅N₃O₄S |

| Molecular Weight | 525.66 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. Stock solutions should be stored at -20°C or -80°C. |

Mechanism of Action

L-706000 exerts its pharmacological effect by binding to the pore region of the hERG potassium channel. This binding event blocks the outward flow of potassium ions during the repolarization phase of the cardiac action potential. The inhibition of this current, known as IKr, leads to a prolongation of the action potential duration and, consequently, an increase in the QT interval on an electrocardiogram. The slow recovery from block by L-706000 is attributed to the trapping of the molecule within the inner vestibule of the channel by the closure of the activation gate.[1]

Quantitative Data Summary

| Parameter | Species/System | Value | Reference |

| IC₅₀ (hERG block) | Xenopus oocytes expressing hERG | 32 nM | [1] |

| Oral Bioavailability | Rat | 17% | [4] |

| Oral Bioavailability | Dog | 100% | [4] |

| IV Dose (Rat) | Rat | 0.5 mg/kg | [4] |

| Oral Dose (Rat) | Rat | 6.25 mg/kg | [4] |

| IV Dose (Dog) | Dog | 0.1 mg/kg | [4] |

| Oral Dose (Dog) | Dog | 1.0 mg/kg | [4] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol details the measurement of hERG channel currents in a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) using the whole-cell patch-clamp technique.

1. Cell Culture:

-

Culture hERG-expressing cells in the appropriate medium supplemented with antibiotics and selection agents.

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solution Preparation:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

L-706000 Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

3. Electrophysiological Recording:

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution at a constant flow rate.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

-

Obtain a giga-ohm seal on a single, healthy-looking cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to stabilize for 5-10 minutes before applying voltage protocols.

4. Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

-

Repolarize the membrane to -50 mV for 2 seconds to record the deactivating tail current. This tail current is a measure of the hERG current.

-

Apply this protocol at a frequency of 0.05 Hz (every 20 seconds).

-

After obtaining a stable baseline recording, perfuse the chamber with external solution containing L-706000 at various concentrations.

-

Record the current at each concentration until a steady-state block is achieved.

5. Data Analysis:

-

Measure the peak tail current amplitude at -50 mV in the absence and presence of L-706000.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.

In Vivo Assessment of Cardiac Arrhythmia

This protocol provides a general framework for assessing the pro-arrhythmic potential of L-706000 in a rodent model. Specific parameters may need to be optimized based on the animal species and strain.

1. Animal Model:

-

Use adult male Sprague-Dawley rats (250-300g).

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatize animals to the facility for at least one week before the experiment.

2. Drug Preparation and Administration:

-

Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Administer L-706000 via oral gavage at doses ranging from 1 to 10 mg/kg. A vehicle control group should be included. Dosing information from metabolic studies can inform dose selection.[4]

3. Electrocardiogram (ECG) Monitoring:

-

Anesthetize the animals (e.g., with isoflurane).

-

Place subcutaneous electrodes for a lead II ECG recording.

-

Record a baseline ECG for at least 30 minutes before drug administration.

-

Continuously monitor the ECG for at least 4 hours post-dose.

4. Arrhythmia Induction (Optional):

-

To increase the sensitivity of the model, programmed electrical stimulation (PES) can be performed to induce arrhythmias.

-

This involves the insertion of a catheter with pacing electrodes into the right ventricle via the jugular vein.

-

A series of programmed electrical stimuli are delivered to the ventricle to assess its vulnerability to tachyarrhythmias.

5. Data Analysis:

-

Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval. The QT interval should be corrected for heart rate (QTc).

-

Quantify the incidence, duration, and severity of any spontaneous or induced ventricular arrhythmias (e.g., ventricular tachycardia, torsades de pointes).

-

Compare the results from the L-706000-treated groups to the vehicle control group.

Disclaimer

These protocols are intended as a guide for research purposes only. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use, and laboratory safety. Investigators should optimize these protocols for their specific experimental conditions.

References

- 1. Trapping of a methanesulfonanilide by closure of the HERG potassium channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A structural basis for drug-induced long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of MK-499, a class III antiarrhythmic agent, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-706000 Free Base in Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706000 free base, also known as MK-499, is a potent and specific blocker of the human Ether-a-go-go-Related Gene (hERG) potassium channel. As a Class III antiarrhythmic agent, it selectively prolongs the cardiac action potential, a mechanism crucial for the treatment of certain cardiac arrhythmias. However, the blockade of hERG channels is also a primary cause of drug-induced long QT syndrome, which can lead to life-threatening arrhythmias like Torsades de Pointes. Therefore, understanding the interaction of compounds with the hERG channel is a critical aspect of cardiac safety assessment in drug development.

These application notes provide detailed protocols for utilizing this compound in patch clamp experiments to study its effects on hERG channels. The whole-cell patch clamp technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.

Mechanism of Action

L-706000 is a high-affinity blocker of the hERG potassium channel, with a reported half-maximal inhibitory concentration (IC50) of approximately 32 nM.[1][2] It exhibits a preferential block of the open state of the hERG channel.[1][3] This means that the drug has a higher affinity for the channel when it is in its conducting conformation. Consequently, the inhibitory effect of L-706000 is use-dependent, becoming more pronounced with repetitive channel activation.[3][4] The block by MK-499 has been shown to be largely independent of voltage and the direction of current flow under steady-state conditions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for L-706000 (MK-499) interaction with hERG channels, compiled from various studies. These values can serve as a reference for experimental design and data interpretation.

| Parameter | Value | Cell Type | Temperature | Reference |

| IC50 | 32 nM | Xenopus Oocytes | Room Temperature | [2] |

| 123 ± 12 nM | Xenopus Oocytes | Room Temperature | [1][3] | |

| 15 nM | HEK-293 cells | 36°C | ||

| Block Characteristics | Preferential open channel block | Xenopus Oocytes | Room Temperature | [1][3] |

| Use-dependent block | Xenopus Oocytes | Room Temperature | [3][4] | |

| Trapping by activation gate closure | Xenopus Oocytes | Room Temperature | ||

| Voltage Dependence of Block | Largely independent at steady state | Xenopus Oocytes | Room Temperature | [1] |

| Effect on Gating Kinetics | No significant effect on activation or deactivation kinetics | Xenopus Oocytes | Room Temperature | [1][3] |

Experimental Protocols

Cell Preparation

For studying hERG channels, it is recommended to use a mammalian cell line stably expressing the human hERG channel, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells.

-

Cell Culture: Culture hERG-expressing HEK-293 or CHO cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: For patch clamp experiments, plate the cells onto glass coverslips at a suitable density to allow for the selection of single, healthy cells for recording. Allow the cells to adhere and grow for 24-48 hours before the experiment.

Solutions

Internal (Pipette) Solution:

| Component | Concentration (mM) |

| KCl | 130 |

| MgCl2 | 1 |

| EGTA | 5 |

| HEPES | 10 |

| Mg-ATP | 5 |

| pH | 7.2 (adjusted with KOH) |

| Osmolarity | ~290 mOsm |

External (Bath) Solution:

| Component | Concentration (mM) |

| NaCl | 137 |

| KCl | 4 |

| CaCl2 | 1.8 |

| MgCl2 | 1 |

| HEPES | 10 |

| Glucose | 10 |

| pH | 7.4 (adjusted with NaOH) |

| Osmolarity | ~310 mOsm |

This compound Stock Solution Preparation

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration in the recording chamber does not exceed 0.1% to minimize solvent effects.

Whole-Cell Patch Clamp Protocol

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Sealing: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Initial Recordings: Allow the cell to stabilize for a few minutes. Record baseline hERG currents using an appropriate voltage protocol.

-

Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of L-706000. Allow sufficient time for the drug effect to reach a steady state.

-

Data Acquisition: Record hERG currents in the presence of L-706000 using the same voltage protocol.

-

Concentration-Response: To determine the IC50, apply a range of L-706000 concentrations cumulatively to the same cell or to different cells.

-

Washout: After drug application, perfuse the chamber with the drug-free external solution to assess the reversibility of the block.

Voltage Protocols for hERG Current Recording

The unique gating kinetics of hERG channels (slow activation and rapid inactivation) require specific voltage protocols to accurately measure the current and the effect of blockers.

Protocol 1: Standard Step Protocol to Determine IC50

This protocol is suitable for generating a concentration-response curve.

-

Hold the membrane potential at -80 mV.

-

Apply a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels.

-

Repolarize the membrane to -50 mV to record the peak tail current, which reflects the population of channels that were open during the depolarizing step.

-

Repeat this protocol at a regular interval (e.g., every 15-20 seconds) to monitor the current amplitude before and after drug application.

Protocol 2: Protocol to Assess Use-Dependence

This protocol investigates the effect of stimulation frequency on the degree of block.

-

Hold the membrane potential at -80 mV.

-

Apply a train of short depolarizing pulses (e.g., to +20 mV for 500 ms) at different frequencies (e.g., 0.1 Hz, 0.5 Hz, and 1 Hz).

-

Measure the peak tail current at -50 mV following each pulse in the train.

-

Compare the rate and extent of block development at different frequencies.

Protocol 3: Protocol to Assess Voltage-Dependence of Block

This protocol examines if the blocking effect of L-706000 is dependent on the membrane potential.

-

Hold the membrane potential at -80 mV.

-

Apply a pre-pulse to a range of potentials (e.g., from -60 mV to +40 mV) to open a fraction of the channels.

-

Follow the pre-pulse with a test pulse to a constant potential (e.g., +20 mV) to measure the current.

-

Analyze the fractional block at each pre-pulse potential.

Data Analysis

-

Current Measurement: Measure the peak amplitude of the hERG tail current at -50 mV.

-

Concentration-Response Analysis: Plot the percentage of current inhibition as a function of the L-706000 concentration. Fit the data with the Hill equation to determine the IC50 and the Hill coefficient.

-

% Inhibition = 100 / (1 + (IC50 / [Drug])^n)

-

where [Drug] is the concentration of L-706000 and n is the Hill coefficient.

-

-

-

Use-Dependence Analysis: Plot the normalized peak tail current against the pulse number for each frequency. A faster and more profound decrease in current at higher frequencies indicates use-dependent block.

-

Voltage-Dependence Analysis: Plot the fractional block as a function of the pre-pulse potential.

Visualizations

Signaling Pathway of Class III Antiarrhythmics

Caption: Mechanism of action of L-706000 as a Class III antiarrhythmic agent.

Experimental Workflow for Patch Clamp Analysis

Caption: A streamlined workflow for patch clamp analysis of L-706000.

Logical Relationship of hERG Block

Caption: State-dependent interaction of L-706000 with the hERG channel.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Class III antiarrhythmic drugs block HERG, a human cardiac delayed rectifier K+ channel. Open-channel block by methanesulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-706000 Free Base in In Vitro Cardiac Safety Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiovascular safety is a critical consideration in drug development, with the potential for proarrhythmic events being a major concern. The human ether-à-go-go-related gene (hERG) potassium channel is a primary antitarget for many drugs, and its blockade can lead to QT interval prolongation and an increased risk of Torsades de Pointes (TdP). L-706000 free base is a potent and specific blocker of the hERG (KCNH2) potassium channel. Its well-characterized inhibitory effect makes it an essential positive control for in vitro cardiac safety assays, particularly the hERG safety assay, which is a cornerstone of preclinical cardiac risk assessment.

This document provides detailed application notes and protocols for the use of this compound in in vitro cardiac safety assays. It is intended to guide researchers in establishing robust and reliable assays to evaluate the cardiac safety profile of investigational compounds.

Mechanism of Action

L-706000 is a high-affinity blocker of the hERG potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. The IKr plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By blocking the hERG channel, L-706000 delays this repolarization, leading to a prolongation of the action potential duration (APD). This effect is the primary mechanism by which hERG blockers can prolong the QT interval on an electrocardiogram (ECG).

Data Presentation

A comprehensive cardiac safety assessment, as recommended by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, involves evaluating the effects of a compound on a panel of key cardiac ion channels. While L-706000 is primarily known for its potent hERG blockade, its effects on other channels are crucial for a complete risk profile.

Table 1: Inhibitory Profile of L-706000 on Key Cardiac Ion Channels

| Ion Channel | Gene | Current | L-706000 IC50 |

| hERG | KCNH2 | IKr | 32 nM[1] |

| Nav1.5 (peak) | SCN5A | INa | Data not publicly available |

| Cav1.2 | CACNA1C | ICa,L | Data not publicly available |

| KvLQT1/minK | KCNQ1/KCNE1 | IKs | Data not publicly available |

| Kir2.1 | KCNJ2 | IK1 | Data not publicly available |

| Kv4.3 | KCND3 | I_to_ | Data not publicly available |

Experimental Protocols

hERG Manual Patch Clamp Assay

This protocol describes the use of manual whole-cell patch-clamp electrophysiology to determine the inhibitory effect of L-706000 on the hERG channel stably expressed in Human Embryonic Kidney (HEK293) cells.

Materials:

-

HEK293 cells stably expressing the hERG channel

-

Cell culture reagents (DMEM, FBS, penicillin-streptomycin, selection antibiotic)

-

External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH

-

Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Patch clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Cell Culture: Culture HEK293-hERG cells according to standard protocols. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

-

Solution Preparation: Prepare and filter-sterilize external and internal solutions. Prepare serial dilutions of L-706000 in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Patch Clamp Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution at a constant flow rate.

-

Establish a giga-ohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to stabilize for 3-5 minutes before initiating the voltage protocol.

-

-

Voltage Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

-

Apply a repolarizing step to -50 mV for 1-2 seconds to elicit the hERG tail current. This tail current is the primary measurement for assessing hERG block.

-

Repeat this voltage protocol at a steady frequency (e.g., every 15 seconds).

-

-

Compound Application:

-

Establish a stable baseline recording of the hERG tail current in the external solution alone.

-

Perfuse the cells with increasing concentrations of L-706000, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).

-

Wash out the compound with the external solution to assess the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the hERG tail current at each concentration.

-

Normalize the tail current amplitude to the baseline control.

-

Plot the percentage of inhibition against the logarithm of the L-706000 concentration.

-

Fit the data to the Hill equation to determine the IC50 value.

-

Diagram: Experimental Workflow for hERG Manual Patch Clamp Assay

Caption: Workflow for hERG manual patch clamp assay.

Action Potential Duration (APD) Assay in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

This protocol describes a method to assess the effect of L-706000 on the action potential duration in spontaneously beating hiPSC-CMs using a voltage-sensitive dye.

Materials:

-

hiPSC-CMs

-

Cardiomyocyte culture medium

-

Multi-well plates suitable for fluorescence imaging (e.g., 96-well black, clear bottom)

-

Voltage-sensitive fluorescent dye (e.g., FluoVolt™)

-

This compound stock solution

-

High-speed fluorescence imaging system with temperature control

-

Data analysis software for APD measurement

Procedure:

-

Cell Culture: Plate hiPSC-CMs into multi-well plates and culture until a spontaneously beating syncytium is formed.

-

Dye Loading:

-

Prepare the voltage-sensitive dye loading solution according to the manufacturer's instructions.

-

Remove the culture medium from the cells and wash with Tyrode's solution.

-

Incubate the cells with the dye loading solution for the recommended time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with Tyrode's solution to remove excess dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of L-706000 in pre-warmed Tyrode's solution.

-

Add the compound solutions to the respective wells and incubate for a sufficient time to allow for drug equilibration (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., 0.1% DMSO in Tyrode's solution).

-

-

Fluorescence Recording:

-

Place the plate on the stage of the high-speed fluorescence imaging system, ensuring the temperature is maintained at 37°C.

-

Record the fluorescence signal from each well over time. The recording should be fast enough to capture the rapid upstroke and repolarization of the action potential.

-

-

Data Analysis:

-

The recorded fluorescence traces represent the changes in membrane potential.

-

From these traces, measure the Action Potential Duration at 90% repolarization (APD90) and 50% repolarization (APD50).

-

Calculate the percentage change in APD90 and APD50 in the presence of L-706000 compared to the vehicle control.

-

Plot the percentage change in APD against the L-706000 concentration to generate a concentration-response curve.

-

Diagram: Cardiac Action Potential and Ion Channel Activity

References

Protocol for the Preparation of L-706000 Free Base Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706000 is a potent human ether-a-go-go-related gene (hERG) potassium channel blocker with an IC50 value of 32 nM[1][2]. It is classified as a Class III antiarrhythmic agent and is a critical tool for in vitro and in vivo studies related to cardiac electrophysiology and drug-induced QT prolongation. This document provides a detailed protocol for the preparation of a stock solution of L-706000 free base, ensuring its stability and suitability for experimental use.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.

| Property | Value | Reference |

| Molecular Weight | 467.58 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥98% | |

| IC50 (hERG) | 32 nM | [1][2] |

Materials and Equipment

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous (ACS grade or higher)

-

Microcentrifuge tubes or amber glass vials with PTFE-lined caps

-

Pipette tips

Equipment

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Calibrated micropipettes

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Safety Precautions

L-706000 is a potent pharmacological agent. As a methanesulfonanilide derivative, it requires careful handling.

-

Handling: Always handle L-706000 powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for initial stock solutions of small molecule inhibitors.

Calculation of Mass

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 467.58 g/mol x 1000 mg/g = 4.6758 mg

Step-by-Step Procedure

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance. Tare the balance with a clean microcentrifuge tube or vial before adding the powder.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube or vial containing the L-706000 powder. For example, for 4.68 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Dissolution: Tightly cap the tube or vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained. If the compound does not fully dissolve, gentle warming in a 37°C water bath for a few minutes or sonication can be attempted. If solubility issues persist, a lower concentration stock solution should be prepared.

-

Aliquoting: To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for long-term storage. When stored properly, the stock solution is stable for up to one year[1]. As a powder, L-706000 is stable for up to three years when stored at -20°C[1].

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for L-706000 Stock Solution Preparation.

Application Notes

-

Final Assay Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.

-

Aqueous Solubility: this compound has low aqueous solubility. Therefore, it is crucial to ensure that the final concentration in the aqueous assay buffer does not lead to precipitation. Serial dilutions from the DMSO stock solution into the final assay buffer should be performed immediately before use.

-

Vehicle Control: Always include a vehicle control (DMSO at the same final concentration as the L-706000-treated samples) in your experiments to account for any effects of the solvent.

Signaling Pathway Context

L-706000 exerts its pharmacological effect by directly blocking the hERG (Kv11.1) potassium channel, which is a critical component of the cardiac action potential repolarization phase.

Caption: L-706000 Mechanism of Action.

References

Application Note: High-Throughput Screening of hERG Channel Blockade by L-706000 Free Base Using Automated Patch Clamp Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the voltage-gated potassium channel Kv11.1, which is critical for cardiac action potential repolarization. Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to a life-threatening arrhythmia known as Torsades de Pointes. Consequently, assessing the potential of new chemical entities to block the hERG channel is a critical component of preclinical safety assessment in drug development. L-706000 free base, also known as MK-499, is a potent Class III antiarrhythmic agent that selectively blocks the hERG potassium channel.[1] Its well-characterized inhibitory profile makes it a valuable tool for validating hERG assays.